rel-(2R,3R)-3-Hydroxypiperidine-2-carboxylicacidhydrochloride
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Overview
Description
rel-(2R,3R)-3-Hydroxypiperidine-2-carboxylicacidhydrochloride: is a chiral compound with significant importance in various fields of chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(2R,3R)-3-Hydroxypiperidine-2-carboxylicacidhydrochloride typically involves the diastereoselective synthesis of the piperidine ring. One common method includes the use of solid nano-catalysts, such as SiO2 nanoparticles, which facilitate the condensation of aromatic aldehydes and other reactants . The reaction is environmentally favorable as it does not require organic solvents and has high yields with low catalyst loading .
Industrial Production Methods: Industrial production methods for this compound often involve chemoenzymatic processes. These methods are efficient and can produce high yields of the desired enantiomer . The use of biocatalysts in these processes ensures that the reactions are both cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: rel-(2R,3R)-3-Hydroxypiperidine-2-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
rel-(2R,3R)-3-Hydroxypiperidine-2-carboxylicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antioxidant properties
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rel-(2R,3R)-3-Hydroxypiperidine-2-carboxylicacidhydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit biofilm formation and virulence in Staphylococcus aureus by interfering with surface proteins and metabolic pathways . The compound’s effects are mediated through multiple pathways, including the regulation of gene expression and protein synthesis.
Comparison with Similar Compounds
(2S,3R)-3-Alkylglutamates: These compounds share similar stereochemistry and are used in the synthesis of biologically significant amino acids.
2,3-Dihydrofurans: These compounds are also synthesized using diastereoselective methods and have applications in pharmaceutical research.
Uniqueness: rel-(2R,3R)-3-Hydroxypiperidine-2-carboxylicacidhydrochloride is unique due to its specific stereochemistry and the range of reactions it can undergo. Its ability to act as a chiral building block in the synthesis of complex molecules sets it apart from other similar compounds.
Properties
Molecular Formula |
C6H12ClNO3 |
---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
(2R,3R)-3-hydroxypiperidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c8-4-2-1-3-7-5(4)6(9)10;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5-;/m1./s1 |
InChI Key |
ABMGIZHBKVDDRD-TYSVMGFPSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](NC1)C(=O)O)O.Cl |
Canonical SMILES |
C1CC(C(NC1)C(=O)O)O.Cl |
Origin of Product |
United States |
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